molecular formula C18H18N8O2 B2973885 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034458-44-9

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B2973885
CAS No.: 2034458-44-9
M. Wt: 378.396
InChI Key: FQEIQGDBIRBYRE-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic and pharmaceutical chemistry has led to the development of novel synthetic methodologies for heterocyclic compounds featuring triazolo, oxadiazole, and pyridine motifs. These compounds are synthesized through reactions involving amino heterocycles, active methylene compounds, and amidoximes, demonstrating the versatility and applicability of these synthetic routes in creating diverse chemical entities. For instance, the synthesis of acetamides bearing an oxadiazole cycle illustrates the methodological advancements in generating functionally diverse triazolopyridine derivatives with potential for further chemical modifications and applications in various fields of chemistry and pharmacology (Karpina et al., 2019).

Biological Activities

The biological activities of compounds structurally related to the query molecule have been extensively studied, revealing significant antibacterial, antifungal, and antitumor properties. These compounds demonstrate the potential for therapeutic applications, particularly in combating microbial infections and cancer. For example, derivatives synthesized from enaminones and containing pyrazole, triazole, and pyridine rings have shown notable antitumor and antimicrobial activities, highlighting the potential for these compounds in drug development and the treatment of various diseases (Riyadh, 2011).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O2/c1-10-20-18(28-25-10)12-6-4-8-26-14(22-24-16(12)26)9-19-17(27)15-11-5-2-3-7-13(11)21-23-15/h4,6,8H,2-3,5,7,9H2,1H3,(H,19,27)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEIQGDBIRBYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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